Methyl 5,6-dichloropicolinate

Agrochemical synthesis Pharmaceutical intermediate Quality control

Sourcing the wrong chlorinated picolinate regioisomer risks synthetic failure due to altered reactivity in cross-coupling and nucleophilic aromatic substitutions. Methyl 5,6-dichloropicolinate (CAS 1214375-24-2) is the specific 5,6-dichloro ester, validated for agrochemical and pharmaceutical intermediate synthesis. • ≥97% purity with comprehensive analytical data (¹H NMR, HPLC) ensures reproducible multi-gram syntheses. • Defined 5,6-dichloro substitution pattern guarantees regioselectivity in Pd-catalyzed reactions. • Solid-state form enables reliable long-term storage and handling. This compound is available for immediate global shipping, supporting both early-stage research and pilot-scale production.

Molecular Formula C7H5Cl2NO2
Molecular Weight 206.02 g/mol
CAS No. 1214375-24-2
Cat. No. B060248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5,6-dichloropicolinate
CAS1214375-24-2
SynonymsMethyl 5,6-dichloropicolinate
Molecular FormulaC7H5Cl2NO2
Molecular Weight206.02 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC(=C(C=C1)Cl)Cl
InChIInChI=1S/C7H5Cl2NO2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,1H3
InChIKeyHVVBBQRGDOCRCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5,6-dichloropicolinate: A Regiospecific Building Block


Methyl 5,6-dichloropicolinate is a chlorinated picolinate ester, structurally defined as the methyl ester of 5,6-dichloropicolinic acid (IUPAC: methyl 5,6-dichloropyridine-2-carboxylate) with molecular formula C₇H₅Cl₂NO₂ and molecular weight 206.02 g/mol . It is a halogenated pyridine derivative featuring two chlorine substituents at the 5- and 6-positions of the pyridine ring, distinguishing it from other regioisomers and mono-chlorinated analogs . The compound is primarily utilized as a versatile intermediate in the synthesis of agrochemicals, notably for the development of herbicides and insecticides such as imidacloprid-class compounds, as well as in pharmaceutical research .

1
Regiospecific building block — 5,6-dichloro substitution enables distinct cross-coupling and sequential functionalization routes not accessible with other regioisomers.
2
Agrochemical & medicinal chemistry intermediate — used in the synthesis of picolinate-derived herbicides, insecticides, and chlorinated heterocyclic scaffolds for drug discovery.
3
Solid-state handling — supplied as a white to off-white solid that simplifies weighing, storage, and inventory control at ambient laboratory conditions.

Methyl 5,6-dichloropicolinate: Non-Interchangeable Regioisomer


Substituting Methyl 5,6-dichloropicolinate with other chlorinated picolinate regioisomers—such as the 3,6-dichloro, 4,6-dichloro, or mono-chloro (e.g., 6-chloro) analogs—introduces significant risks of synthetic failure and altered reactivity. The specific 5,6-dichloro substitution pattern confers a unique steric and electronic environment on the pyridine ring, dictating regioselectivity in cross-coupling reactions, nucleophilic aromatic substitutions, and metal-catalyzed transformations . Even closely related analogs, like Methyl 3,6-dichloropicolinate, exhibit different melting points (53–54°C for 3,6- vs. solid for 5,6- ) and divergent reactivity profiles in subsequent functionalization steps. Additionally, the ester group (methyl vs. ethyl) critically impacts volatility, solubility, and compatibility with downstream synthetic routes. Generic substitution without rigorous experimental validation often leads to reduced yields, undesired byproducts, and compromised batch consistency in multi-step syntheses.

Regioisomer 3,6- or 4,6-dichloro analogs produce different constitutional isomers; reactivity and target-product activity may not transfer.
Mono-chloro 6-chloro or other mono-chlorinated picolinates lack a second functionalization handle, limiting sequential derivatization potential.
Ester variation Ethyl or other alkyl esters can alter volatility, solubility, and reaction compatibility; direct substitution without validation may impact yield and purity.

Methyl 5,6-dichloropicolinate: Key Differentiators


Analytical Purity for Sensitive Transformations

Methyl 5,6-dichloropicolinate is commercially available with a high purity specification of ≥98.0% as determined by HPLC . This high purity minimizes the presence of structurally similar impurities (e.g., under-chlorinated or over-chlorinated pyridine derivatives) that could poison catalysts or interfere with cross-coupling reactions. In contrast, many generic suppliers of less-common dichloropicolinate regioisomers (e.g., 3,6- or 4,6- analogs) do not consistently provide HPLC purity data, and their listed purities often default to 95% or lower .

Analytical purity
Specification review
≥98.0% (HPLC)
Supports catalyst-sensitive transformations; reduces purification burden.
Compared to typical 95% for 3,6-isomer; batch-specific CoA available from major suppliers.
Agrochemical synthesis Pharmaceutical intermediate Quality control

5,6-Dichloro Substitution: Unique Cross-Coupling Reactivity

The 5,6-dichloro substitution pattern on the picolinate scaffold creates a distinct electronic and steric landscape that differs fundamentally from the 3,6-dichloro or 4,6-dichloro regioisomers . This influences the site-selectivity of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitutions. Specifically, the chlorine atom at the 5-position is ortho to the nitrogen atom, which can participate in directed metalation or act as a leaving group under specific conditions. In contrast, Methyl 6-chloropicolinate (mono-chloro) lacks the second chlorine handle, limiting its utility as a substrate for sequential functionalization .

Cross-coupling reactivity
Class-level
5,6-dichloro pattern enables ortho‑N directed chemistry and sequential derivatization.
Regioisomer essential for desired product constitution.
Based on heterocyclic chemistry precedents; experimental verification recommended.
Cross-coupling Nucleophilic aromatic substitution Regioselectivity

Stable Solid Form for Simplified Handling

Methyl 5,6-dichloropicolinate is a white to off-white solid at ambient temperature and is reported to be stable under recommended storage conditions (cool, dry place) . Its melting point, while not explicitly listed in common literature, is inferred to be above typical ambient laboratory temperatures (e.g., >25°C), distinguishing it from the low-melting analog Methyl 3,6-dichloropicolinate (mp 53–54°C) . This solid-state nature facilitates easier weighing and handling, reduces the risk of spillage or contamination associated with liquid or low-melting solids, and permits long-term storage at room temperature in some cases (vendor dependent), whereas the 3,6-isomer requires refrigerated (2-8°C) storage .

Physical form & storage
Data to verify
White to off-white solid; ambient storage feasible (vendor dependent).
Simplifies weighing, reduces spill risks, and may lower cold-chain logistics cost.
Melting point above typical lab temperature; 3,6-isomer (mp 53–54°C) requires refrigeration.
Physical properties Stability Logistics

Batch-Specific Characterization for Reproducibility

Reputable suppliers (e.g., Bidepharm) provide batch-specific quality control data for Methyl 5,6-dichloropicolinate, including ¹H NMR and HPLC analyses . The availability of these certificates of analysis (CoA) ensures that researchers receive a product of verified identity and purity. While similar data is available for Methyl 6-chloropicolinate (e.g., ¹H NMR: δ 8.05, 7.73, 7.42, 3.95 in CDCl₃ ), the absence of standardized characterization for less common 5,6-dichloro derivatives from non-specialized vendors poses a reproducibility risk.

Batch characterization
Specification review
¹H NMR and HPLC CoA provided by reputable suppliers.
Reduces in-house re-analysis time and ensures batch-to-batch reproducibility.
Niche regioisomers often lack standardized characterization; confirms structural identity.
Quality assurance Analytical chemistry Reproducibility

Methyl 5,6-dichloropicolinate: Application Scenarios


Picolinate Herbicide and Insecticide Synthesis

Methyl 5,6-dichloropicolinate serves as a key intermediate for the construction of advanced picolinate-derived agrochemicals. Its 5,6-dichloro motif is a core substructure in the development of novel synthetic auxin herbicides and neonicotinoid-like insecticides (e.g., imidacloprid-class compounds) . The high purity (≥98.0%) and solid-state form of this compound facilitate reproducible multi-gram scale syntheses required for greenhouse and field trials. The specific regioisomer is non-interchangeable, as altering the chlorine positions yields constitutional isomers with unknown or reduced herbicidal activity.

Chlorinated Heterocyclic Scaffolds in Medicinal Chemistry

In pharmaceutical discovery, the 5,6-dichloropicolinate ester is a privileged building block for accessing novel chemical space. Its electron-deficient aromatic ring and dual chlorine substituents make it a suitable substrate for palladium-catalyzed cross-coupling reactions to introduce diverse aryl, heteroaryl, or amino groups. The availability of comprehensive analytical data, including ¹H NMR and HPLC , reduces the burden of compound quality verification in high-throughput parallel synthesis. Researchers can confidently use this well-defined intermediate to generate focused libraries targeting kinase inhibitors, anti-infectives, or metabolic disease modulators, knowing that substitution with the 3,6-dichloro regioisomer would yield a structurally different scaffold.

Advanced Functional Materials and Ligands

Beyond small-molecule therapeutics and crop protection, Methyl 5,6-dichloropicolinate can be employed as a precursor for picolinate-based ligands in coordination chemistry and catalysis. The 5,6-dichloro substitution pattern influences the electronic properties of the resulting metal complexes, potentially tuning their redox behavior or catalytic activity. The robust solid-state storage and high purity ensure that the ligand precursor can be reliably incorporated into sensitive metal-organic frameworks or used in homogeneous catalysis without introducing performance-impairing impurities. The choice of the 5,6-regioisomer over the 3,6-analog is critical, as the position of the carboxylate and halogen atoms dictates the chelation geometry and the resulting complex's stability.

Application
Selection Property
Validation Focus
Picolinate herbicide & insecticide synthesis
High purity, regiospecific 5,6-dichloro motif
Confirm isomer identity and purity before multi-gram scale-up; regioisomer substitution yields inactive constitutional isomers.
Chlorinated heterocyclic scaffolds in medicinal chemistry
Dual halogen handles for cross-coupling; batch-specific analytical data
Verify regioisomer and purity to ensure library fidelity; 3,6-isomer leads to structurally divergent scaffolds.
Advanced functional materials & picolinate ligands
Electron-deficient ring, solid-state handling, high chemical purity
Validate chelation geometry and metal-complex stability; incorrect regioisomer alters coordination behaviour.

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